4-Benzoylbenzoic acid succinimidyl ester is a chemical compound with the molecular formula C₁₈H₁₃NO₅ and a molecular weight of approximately 323.29 g/mol. It appears as a white crystalline solid with a melting point of 205-206°C and a flash point of 257.1°C. This compound is classified as a heterobifunctional crosslinker due to its ability to react with amines via its succinimidyl ester group while also engaging in non-specific reactions through the benzophenone moiety, making it valuable in biochemical applications .
4-Benzoylbenzoic acid succinimidyl ester exhibits notable biological activity, particularly as a crosslinking agent in biochemical research. Its ability to form covalent bonds with proteins and nucleic acids allows for the stabilization of complexes and the study of protein interactions. Additionally, its photoreactive properties enable the investigation of dynamic biological processes under controlled conditions .
The synthesis of 4-benzoylbenzoic acid succinimidyl ester typically involves:
This method allows for high yields and purity, making it suitable for laboratory applications.
4-Benzoylbenzoic acid succinimidyl ester has several applications, including:
Interaction studies utilizing 4-benzoylbenzoic acid succinimidyl ester focus on its ability to covalently link biomolecules, enabling researchers to explore protein-protein interactions, enzyme-substrate relationships, and receptor-ligand dynamics. The compound's photoreactive properties allow for real-time monitoring of these interactions under UV light, providing insights into conformational changes and binding affinities .
Several compounds share structural or functional similarities with 4-benzoylbenzoic acid succinimidyl ester. Key examples include:
Compound Name | Structure/Functionality | Unique Aspects |
---|---|---|
N-Hydroxysuccinimide | Commonly used for amine coupling but lacks photoreactivity | Does not have a benzophenone moiety |
4-Bromobenzoyl chloride | Halogenated derivative used for electrophilic reactions | More reactive but less selective than succinimidyl ester |
4-Methylbenzoyl chloride | Similar reactivity but less sterically hindered | More versatile in certain coupling reactions |
4-Benzoylbenzoic acid succinimidyl ester stands out due to its dual reactivity—allowing both specific amine coupling and non-specific interactions through photoreactivity—making it particularly valuable for complex biochemical applications .
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